what is the chemical structure and molecular weight of 3-Tetrazol-1-yl-quinoline
what is the chemical structure and molecular weight of 3-Tetrazol-1-yl-quinoline
Executive Overview
In the landscape of modern drug discovery, the strategic fusion of privileged scaffolds is a cornerstone of rational drug design. In my tenure as a Senior Application Scientist overseeing heterocyclic library development, I frequently utilize 3-Tetrazol-1-yl-quinoline as a high-value building block. This molecule marries the lipophilic, pharmacologically active quinoline core with a 1-substituted tetrazole moiety—a metabolically stable functional group known for its unique hydrogen-bonding profile.
This technical whitepaper deconstructs the chemical identity, structural logic, and laboratory synthesis of 3-Tetrazol-1-yl-quinoline. The methodologies provided herein are designed as self-validating systems, ensuring that researchers can reproduce, verify, and scale this compound with absolute analytical confidence.
Physicochemical Profiling & Quantitative Data
Before deploying any fragment in a synthetic pipeline, a rigorous baseline of its physicochemical properties must be established. The compound 3-Tetrazol-1-yl-quinoline, registered under CAS Number 111359-80-9, possesses a molecular weight of 197.199 g/mol and a molecular formula of C10H7N5 ().
The table below summarizes the critical quantitative parameters required for downstream pharmacokinetic estimations and synthetic planning.
| Parameter | Value | Causality / Significance |
| Chemical Name | 3-(Tetrazol-1-yl)-quinoline | IUPAC standard nomenclature. |
| CAS Registry Number | 111359-80-9 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C10H7N5 | Corresponds to the fusion of C9H6N (quinoline) and CN4H (tetrazole). |
| Molecular Weight | 197.20 g/mol | Ideal fragment size (<300 Da) for Fragment-Based Drug Discovery (FBDD). |
| Hydrogen Bond Donors | 0 | Enhances membrane permeability by reducing desolvation energy. |
| Hydrogen Bond Acceptors | 5 | Provides multiple vectors for target kinase/receptor binding. |
| Rotatable Bonds | 1 | Low entropic penalty upon target binding, increasing affinity. |
(Data corroborated via the)[1][2]
Structural Logic & Pharmacological Utility
The architectural brilliance of 3-Tetrazol-1-yl-quinoline lies in its dual-component nature. The quinoline core acts as a rigid, planar, lipophilic anchor capable of π−π stacking with aromatic residues in target protein binding pockets. Conversely, the 1-substituted tetrazole is not an acidic bioisostere (unlike 1H-tetrazole or 5-substituted tetrazoles); rather, it functions as a highly polar, metabolically stable bioisostere for a cis-amide bond.
Structural deconstruction and pharmacological interaction pathways.
Validated Synthetic Methodology
To synthesize 1-substituted tetrazoles, the standard approach involves the multicomponent condensation of a primary amine, an orthoester, and an azide. The following protocol is engineered to maximize yield while maintaining strict safety controls regarding hydrazoic acid generation.
Protocol: Multicomponent Condensation Synthesis
Objective: High-yield generation of 3-Tetrazol-1-yl-quinoline from 3-aminoquinoline.
Step 1: Preparation of the Imine Intermediate
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Action: Dissolve 10 mmol of 3-aminoquinoline in 15 mL of triethyl orthoformate ( HC(OEt)3 ). Add 10 mol% of glacial acetic acid.
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Causality: We select triethyl orthoformate not merely as a reactant, but as a dehydrating solvent that drives the equilibrium toward the intermediate formamidine. Acetic acid acts as a mild proton donor to activate the orthoester, facilitating nucleophilic attack while avoiding excessive protonation of the quinoline nitrogen (pKa ~4.9), which would prematurely precipitate the starting material.
Step 2: Azide Cycloaddition
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Action: Add 12 mmol of sodium azide ( NaN3 ) to the mixture. Heat to 80°C under an inert nitrogen atmosphere for 12 hours.
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Causality: The controlled thermal input provides the activation energy for the [3+2] cycloaddition between the in situ generated formamidine and the azide ion. The nitrogen atmosphere prevents oxidative degradation of the electron-rich quinoline ring at elevated temperatures.
Step 3: Quenching and Workup
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Action: Cool the reaction to room temperature and quench slowly with 50 mL of saturated aqueous sodium bicarbonate ( NaHCO3 ). Extract with ethyl acetate (3 x 20 mL).
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Causality: NaHCO3 neutralizes the acetic acid and safely dissolves any unreacted trace hydrazoic acid as the water-soluble sodium salt, ensuring safe handling. Ethyl acetate selectively partitions the lipophilic product from polar byproducts.
Step 4: Purification & Self-Validation
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Action: Dry the organic layer over anhydrous Na2SO4 , concentrate in vacuo, and recrystallize from hot ethanol.
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Self-Validation Checkpoint: Spot the crude mixture on a TLC plate (eluted with 1:1 Hexane:EtOAc). The reaction is validated as complete when the fluorescent starting material spot (under 254 nm UV) disappears, replaced by a new, lower- Rf spot corresponding to the highly polar tetrazole product.
Workflow for the multicomponent synthesis of 3-Tetrazol-1-yl-quinoline.
Analytical Characterization Protocol
To ensure the scientific integrity of the synthesized batch, rigorous analytical validation must be performed. Relying on a single method is insufficient; orthogonal techniques must be utilized.
Step 1: LC-MS Profiling
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Action: Run the sample on a C18 reverse-phase column using a gradient of 5-95% Acetonitrile in Water (0.1% Formic Acid) over 10 minutes.
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Causality: Formic acid ensures complete ionization of the basic quinoline nitrogen.
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Self-Validation Checkpoint: The mass spectrometer must detect a sharp, dominant peak corresponding to the [M+H]+ ion at m/z 198.2 , confirming the molecular weight of 197.20 g/mol ().[3]
Step 2: 1H -NMR Spectroscopy
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Action: Dissolve 5 mg of the purified product in DMSO- d6 . Acquire spectra at 400 MHz.
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Causality: DMSO- d6 is chosen over CDCl3 due to the high polarity of the tetrazole ring, which can cause aggregation and line broadening in non-polar solvents.
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Self-Validation Checkpoint: The absence of a broad singlet at ~5.5 ppm (primary amine protons of the starting material) and the emergence of a sharp singlet at ~9.5 ppm (the highly deshielded tetrazole C5-H proton) unequivocally validate the successful formation of the tetrazole ring.
References
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Focus Synthesis via R&D Chemicals Title: 3-(Tetrazol-1-yl)-quinoline - Chemical Properties and Molecular Weight URL:[Link]
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ChemSrc Title: 3-Tetrazol-1-yl-quinoline | CAS#:111359-80-9 Physical Properties URL:[Link]
